H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2
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Overview
Description
The compound “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” is a synthetic peptide with a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is modified with palmitoyl groups, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, increasing efficiency and reducing human error. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids (e.g., cysteine) can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Chemistry
Peptides are used as building blocks in the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology
Peptides play roles in cell signaling, immune responses, and enzyme regulation. They are used in research to study protein-protein interactions and cellular processes.
Medicine
Peptides are used as therapeutic agents in the treatment of diseases such as cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, and antimicrobial agents.
Industry
Peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and modifications. Peptides can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects. The palmitoyl groups in “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” may enhance its ability to interact with cell membranes, increasing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)-Lys-NH2: A similar peptide with a single palmitoyl modification.
H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys-Lys-NH2: A similar peptide without palmitoyl modifications.
Uniqueness
The dual palmitoyl modifications in “H-Sar-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-Lys(palmitoyl)(palmitoyl)-Lys-NH2” may provide enhanced stability and membrane interaction compared to similar peptides. This can result in improved biological activity and therapeutic potential.
Properties
Molecular Formula |
C104H174N24O22 |
---|---|
Molecular Weight |
2112.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)118-73(91(109)137)37-26-30-47-105)120-95(141)74(38-27-31-48-106)119-96(142)76(39-28-32-49-107)121-103(149)84-41-34-51-128(84)89(136)61-114-93(139)77(52-63(2)3)122-97(143)78(53-64(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-88(135)60-113-92(138)66(8)115-102(148)83(62-129)126-100(146)82(57-85(108)132)124-98(144)79(54-65(6)7)125-104(150)90(67(9)130)127-101(147)81(117-87(134)59-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,129-131H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,132)(H2,109,137)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,135)(H,117,134)(H,118,140)(H,119,142)(H,120,141)(H,121,149)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |
InChI Key |
PXGGYRPYWLMGSV-CMDPNKGGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC |
Origin of Product |
United States |
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